N-(4-(N-(2,4-diethoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(2,4-diethoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, which is a key functional group in many pharmaceuticals and agrochemicals, and a pyrimidine ring, which is commonly found in nucleic acids and various bioactive molecules.
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other sulfamoyl compounds, it may act as an inhibitor or modulator of its target’s activity .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of N-(4-(N-(2,4-diethoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide’s action are currently unknown. Its effects would depend on its specific targets and the pathways they are involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2,4-diethoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and urea under acidic conditions, followed by ethoxylation to introduce the ethoxy groups at the 2 and 4 positions.
Sulfonamide Formation: The pyrimidine derivative is then reacted with sulfonyl chloride to form the sulfonamide intermediate.
Acetamide Formation: Finally, the sulfonamide intermediate is coupled with 4-aminophenylacetamide under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(4-(N-(2,4-diethoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the formulation of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide
- N-(4-(N-(2,6-dimethoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide
- 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
Uniqueness
N-(4-(N-(2,4-diethoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide is unique due to the presence of both ethoxy groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other sulfonamide derivatives and can lead to different pharmacokinetic and pharmacodynamic properties.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
N-[4-[(2,4-diethoxypyrimidin-5-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-4-24-15-14(10-17-16(19-15)25-5-2)20-26(22,23)13-8-6-12(7-9-13)18-11(3)21/h6-10,20H,4-5H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOCUATYOWYZFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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